![molecular formula C10H9IO3 B1325313 4-(2-Iodophenyl)-4-oxobutyric acid CAS No. 898767-49-2](/img/structure/B1325313.png)
4-(2-Iodophenyl)-4-oxobutyric acid
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Description
4-(2-Iodophenyl)-4-oxobutyric acid, also known as 4-Iodo-4-oxobutanoic acid, is an important organic compound which has been widely studied in the field of synthetic organic chemistry. It is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. 4-(2-Iodophenyl)-4-oxobutyric acid is a versatile compound, due to its unique reactivity and properties. It is a colorless solid with a melting point of 203-204°C and a boiling point of 287-288°C.
Scientific Research Applications
SPECT Imaging Ligand
Compounds like 2-[4-(2-iodophenyl)piperidino]cyclopentanol (OI5V) have been investigated for their potential as ligands in Single Photon Emission Computed Tomography (SPECT) imaging to map sigma-1 receptors, which are important for stress remission in organs .
Pharmaceutical Synthesis
Iodophenyl compounds can be intermediates in the synthesis of biologically active molecules. For example, they can be used in reactions to prepare quinoline-4-carboxylic acid , which has various pharmaceutical applications .
Organic Synthesis Intermediate
Similar iodophenyl compounds have been synthesized via multi-step procedures and used as intermediates in organic synthesis, potentially leading to a variety of end products with different applications .
properties
IUPAC Name |
4-(2-iodophenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSQADFTANGJKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC(=O)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645391 |
Source
|
Record name | 4-(2-Iodophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Iodophenyl)-4-oxobutyric acid | |
CAS RN |
898767-49-2 |
Source
|
Record name | 4-(2-Iodophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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